Acrylic acid-d4

LC-MS/MS quantification stable isotope internal standard bioanalysis

Acrylic acid-d4 (CAS 285138-82-1) is a perdeuterated isotopologue of acrylic acid, wherein the four hydrogen atoms of the parent molecule are substituted with deuterium. This isotopically labeled compound possesses the molecular formula C₃D₄O₂ and a molecular weight of 76.09 g/mol, representing a mass increase of +4 Da relative to the non-deuterated form (C₃H₄O₂, 72.06 g/mol).

Molecular Formula C3H4O2
Molecular Weight 76.09 g/mol
CAS No. 285138-82-1
Cat. No. B1338162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcrylic acid-d4
CAS285138-82-1
Molecular FormulaC3H4O2
Molecular Weight76.09 g/mol
Structural Identifiers
SMILESC=CC(=O)O
InChIInChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD
InChIKeyNIXOWILDQLNWCW-JMLDNBOGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acrylic Acid-d4 CAS 285138-82-1: Technical Baseline and Analytical Specifications


Acrylic acid-d4 (CAS 285138-82-1) is a perdeuterated isotopologue of acrylic acid, wherein the four hydrogen atoms of the parent molecule are substituted with deuterium . This isotopically labeled compound possesses the molecular formula C₃D₄O₂ and a molecular weight of 76.09 g/mol, representing a mass increase of +4 Da relative to the non-deuterated form (C₃H₄O₂, 72.06 g/mol) . The compound is commercially available with isotopic purity specifications of ≥98 atom% D and chemical purity ≥99% (CP), and is typically supplied with hydroquinone as a polymerization inhibitor . Its primary value lies in its physicochemical equivalence to unlabeled acrylic acid while providing a distinct mass signature and unique spectroscopic properties that enable its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis and as a mechanistic probe in polymerization kinetics studies .

Acrylic Acid-d4 vs. Non-Deuterated Acrylic Acid: Why Isotopic Labeling Cannot Be Omitted


Substituting acrylic acid-d4 with non-deuterated acrylic acid in analytical and mechanistic applications introduces fundamental methodological failures that cannot be mitigated through calibration or sample preparation. In quantitative LC-MS/MS workflows, non-deuterated acrylic acid cannot serve as an internal standard because it co-elutes with and produces identical mass transitions to the endogenous analyte, rendering it incapable of correcting for matrix-induced ion suppression or extraction variability . Similarly, in neutron diffraction studies, the high incoherent scattering cross-section of hydrogen (~80 barns) generates prohibitive background noise that obscures structural information, whereas deuterium (~2 barns) produces predominantly coherent scattering essential for crystallographic refinement [1]. In polymerization kinetics investigations, the kinetic isotope effect (KIE) arising from C–D versus C–H bond cleavage provides a quantifiable mechanistic probe; non-deuterated monomer offers no such isotopic handle . These are not incremental performance differences but categorical functional prerequisites that define experimental feasibility.

Acrylic Acid-d4: Quantified Differentiation vs. Structural Analogs and In-Class Alternatives


Mass Shift +4 Da Enables Baseline Resolution in LC-MS/MS Quantification vs. Unlabeled Acrylic Acid

Acrylic acid-d4 exhibits a molecular mass of 76.09 g/mol, which is precisely +4 Da greater than non-deuterated acrylic acid (72.06 g/mol) . This mass differential is sufficient to eliminate isotopic cross-talk and achieve baseline chromatographic and mass spectrometric resolution between the analyte and internal standard signals, a prerequisite for accurate quantitative bioanalysis in complex matrices .

LC-MS/MS quantification stable isotope internal standard bioanalysis

Neutron Diffraction Structural Determination Enabled by Low Incoherent Scattering vs. Hydrogen-Containing Acrylic Acid

In high-pressure neutron diffraction experiments, acrylic acid-d4 enabled the identification of a previously unobserved reconstructive phase transition at ~0.8 GPa and the determination that the compound remains molecular up to 7.2 GPa before polymerizing upon decompression [1]. These structural insights were only achievable because deuterium substitution (incoherent scattering cross-section ~2 barns) dramatically reduces the background noise generated by hydrogen (~80 barns) [1].

neutron diffraction high-pressure crystallography structural biology

Kinetic Isotope Effect (KIE) Probe for Radical Polymerization Mechanism Elucidation

Acrylic acid-d4 has been successfully incorporated at 20 wt% loading into poly(acrylic acid) copolymers via RAFT polymerization, yielding a random copolymer with Mn = 84×10³ g/mol and Mw/Mn = 1.4 . The deuterium substitution induces a measurable kinetic isotope effect that alters reaction rates relative to non-deuterated acrylic acid, providing a quantitative probe for distinguishing radical propagation from chain transfer and termination events .

polymerization kinetics mechanistic studies RAFT polymerization

Isotopic Purity Specification ≥98 atom% D Establishes Minimum Performance Threshold

Commercial acrylic acid-d4 is supplied with a specified isotopic purity of ≥98 atom% D and chemical purity of ≥99% (CP), as per vendor technical datasheets . This dual purity specification provides a verifiable procurement benchmark that directly impacts analytical sensitivity and quantitative accuracy; lower isotopic enrichment would produce isotopic cross-contamination in MS analyses and residual proton signals in NMR experiments.

isotopic purity quality control procurement specification

Four Deuterium Atom Substitution Yields Distinct NMR Spectroscopic Signature vs. d3-Analog

Acrylic acid-d4 contains four deuterium atoms at the vinyl and carboxyl positions (2-Propenoic-2,3,3-d3 acid-d), producing a fully deuterium-silent ¹H NMR spectrum except for exchangeable protons and any residual protonated impurities . In contrast, acrylic acid-d3 (CAS 204259-63-2, 2,3,3-D3 acrylic acid) retains one exchangeable proton that may appear in ¹H NMR spectra depending on solvent and conditions .

NMR spectroscopy isotopic labeling structural elucidation

Hydroquinone Stabilization Enables Extended Storage Without Spontaneous Polymerization

Acrylic acid-d4 is commercially supplied with hydroquinone as a radical inhibitor, and is specified for storage at 2–8°C . This stabilization protocol prevents the spontaneous, exothermic free-radical polymerization that would otherwise render the monomer unsuitable for quantitative use within days to weeks under ambient conditions. This is a standard requirement for all acrylic acid variants; however, the explicit inclusion of hydroquinone in the product specification provides a verifiable quality attribute for procurement.

chemical stability polymerization inhibition storage conditions

Acrylic Acid-d4: Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Acrylic Acid and Its Metabolites in Plasma, Urine, or Tissue Homogenates

Acrylic acid-d4 is optimally deployed as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of acrylic acid and structurally related metabolites in complex biological matrices. The +4 Da mass shift relative to the endogenous analyte ensures baseline mass spectrometric resolution, while its near-identical physicochemical properties ensure co-elution and equivalent ionization behavior, enabling accurate correction for matrix effects, extraction recovery variability, and instrument drift . This application is directly supported by the compound's isotopic purity specification of ≥98 atom% D, which minimizes isotopic cross-talk that would otherwise compromise quantification accuracy at low analyte concentrations .

High-Pressure Neutron Diffraction and Crystallographic Structural Studies

For neutron scattering facilities and researchers conducting high-pressure structural investigations, acrylic acid-d4 is the required form due to the 40× reduction in incoherent scattering background compared to hydrogen-containing acrylic acid. This property enabled the identification of a reconstructive phase transition at ~0.8 GPa and the determination that the compound remains molecular to 7.2 GPa . Non-deuterated acrylic acid is unsuitable for this application due to the overwhelming background noise that obscures Bragg diffraction peaks.

Mechanistic Studies of Radical Polymerization Kinetics and Copolymer Microstructure Analysis

Acrylic acid-d4 serves as a mechanistic probe in free-radical and controlled radical polymerization (e.g., RAFT) studies. The measurable kinetic isotope effect arising from C–D bond cleavage relative to C–H bonds provides quantitative insight into rate-determining steps, chain transfer events, and propagation kinetics . Furthermore, deuterated monomer can be copolymerized with non-deuterated acrylic acid at defined ratios (e.g., 20 wt% d4AA) to produce isotope-labeled copolymers suitable for subsequent characterization by small-angle neutron scattering (SANS), solid-state NMR, or mass spectrometry-based degradation studies .

NMR Spectroscopic Background Suppression for Trace Analyte or Polymer End-Group Detection

In ¹H NMR experiments where minimal proton background signal is critical—such as the detection of low-abundance polymer end-groups, trace impurities, or the analysis of complex reaction mixtures—acrylic acid-d4 provides a nearly proton-silent environment when used as a solvent or reagent. Its full deuteration at all four proton positions (compared to d3-analogs that retain one exchangeable proton) maximizes background suppression . This property also facilitates the use of acrylic acid-d4 as an internal NMR standard for deuterium lock and chemical shift referencing in specialized applications.

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